REACTION_CXSMILES
|
[N:1]([CH2:10][C:11]([OH:13])=[O:12])([CH2:6][C:7]([OH:9])=[O:8])[CH2:2][C:3]([OH:5])=[O:4].[Fe:14].C(N(CC(O)=O)CCO)CN(CC(O)=O)CC(O)=O.O=C1O[C@H]([C@H](CO)O)C([O-])=C1O>O>[CH2:10]([N:1]([CH2:2][C:3]([O-:5])=[O:4])[CH2:6][C:7]([O-:9])=[O:8])[C:11]([O-:13])=[O:12].[Fe+3:14] |f:1.2,5.6|
|
Name
|
ferric
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CC(=O)O)(CC(=O)O)CC(=O)O
|
Name
|
Fe HEDTA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Fe].C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O
|
Name
|
FeCl3.6H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The composition so produced
|
Type
|
CUSTOM
|
Details
|
formed a blue color
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |